molecular formula C9H10O5S B187785 2-(4-methanesulfonylphenoxy)acetic acid CAS No. 42288-41-5

2-(4-methanesulfonylphenoxy)acetic acid

Cat. No.: B187785
CAS No.: 42288-41-5
M. Wt: 230.24 g/mol
InChI Key: ZDUFIHMADJNVIQ-UHFFFAOYSA-N
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Description

2-(4-methanesulfonylphenoxy)acetic acid, also known as 2-(4-(methylsulfonyl)phenoxy)acetic acid, is an organic compound with the molecular formula C9H10O5S. This compound is characterized by the presence of a phenoxy group substituted with a methylsulfonyl group at the para position and an acetic acid moiety. It is used in various fields, including organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-(4-(methylsulfonyl)phenoxy)- typically involves the reaction of 4-methylsulfonylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(4-methanesulfonylphenoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-methanesulfonylphenoxy)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid, 2-(4-(methylsulfonyl)phenoxy)- involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation . Additionally, the compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methanesulfonylphenoxy)acetic acid stands out due to its dual functional groups (phenoxy and acetic acid) and the presence of a methylsulfonyl group, which imparts unique chemical and biological properties. This combination makes it a versatile compound in various applications, particularly in the development of new pharmaceuticals with combined antimicrobial and anti-inflammatory activities .

Properties

IUPAC Name

2-(4-methylsulfonylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5S/c1-15(12,13)8-4-2-7(3-5-8)14-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUFIHMADJNVIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195121
Record name Acetic acid, 2-(4-(methylsulfonyl)phenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42288-41-5
Record name Acetic acid, 2-(4-(methylsulfonyl)phenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042288415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-(4-(methylsulfonyl)phenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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